molecular formula C9H12F2O B13335946 1,1-Difluorospiro[2.5]octane-6-carbaldehyde

1,1-Difluorospiro[2.5]octane-6-carbaldehyde

Cat. No.: B13335946
M. Wt: 174.19 g/mol
InChI Key: RPKJYPDUIGYMDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Difluorospiro[2.5]octane-6-carbaldehyde is a chemical compound with the molecular formula C9H12F2O. It is characterized by the presence of a spiro structure, which is a unique arrangement where two rings are connected through a single atom. The compound also contains two fluorine atoms and an aldehyde group, making it a versatile molecule in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Difluorospiro[2.5]octane-6-carbaldehyde typically involves the introduction of fluorine atoms into the spiro structure. One common method is the fluorination of spiro[2.5]octane-6-carboxaldehyde using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure the selective introduction of fluorine atoms .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

1,1-Difluorospiro[2.5]octane-6-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1-Difluorospiro[2.5]octane-6-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-Difluorospiro[2.5]octane-6-carbaldehyde involves its interaction with various molecular targets. The fluorine atoms can enhance the compound’s stability and reactivity, making it a valuable intermediate in chemical reactions. The aldehyde group can form covalent bonds with nucleophiles, facilitating the formation of new chemical entities. The spiro structure provides rigidity and unique spatial orientation, influencing the compound’s interaction with biological targets .

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Difluorospiro[2.5]octane-6-carboxylic acid
  • 1,1-Difluorospiro[2.5]octane-6-methanol
  • Spiro[2.5]octane-6-carboxaldehyde

Uniqueness

1,1-Difluorospiro[2.5]octane-6-carbaldehyde is unique due to the presence of both fluorine atoms and an aldehyde group within a spiro structure. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound in various applications .

Properties

Molecular Formula

C9H12F2O

Molecular Weight

174.19 g/mol

IUPAC Name

2,2-difluorospiro[2.5]octane-6-carbaldehyde

InChI

InChI=1S/C9H12F2O/c10-9(11)6-8(9)3-1-7(5-12)2-4-8/h5,7H,1-4,6H2

InChI Key

RPKJYPDUIGYMDQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1C=O)CC2(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.